![molecular formula C20H13NO3 B14413332 (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione CAS No. 87147-92-0](/img/structure/B14413332.png)
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione is a complex organic compound that features a pyrene moiety attached to an oxazolidine-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione typically involves the following steps:
Formation of the Pyrene Moiety: The pyrene moiety can be synthesized through a series of reactions starting from naphthalene derivatives. This involves cyclization reactions under high-temperature conditions.
Attachment to Oxazolidine-2,5-dione: The pyrene moiety is then attached to the oxazolidine-2,5-dione ring through a nucleophilic substitution reaction. This step requires the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to its corresponding diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized oxazolidine derivatives.
科学的研究の応用
(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the oxazolidine ring can interact with proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as cell death or inhibition of cell proliferation.
類似化合物との比較
(4S)-4-[(Phenyl)methyl]-1,3-oxazolidine-2,5-dione: Similar structure but with a phenyl group instead of a pyrene moiety.
(4S)-4-[(Naphthyl)methyl]-1,3-oxazolidine-2,5-dione: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness: The presence of the pyrene moiety in (4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent labeling or imaging. Additionally, the larger aromatic system of pyrene enhances its ability to intercalate into DNA compared to phenyl or naphthyl derivatives.
特性
CAS番号 |
87147-92-0 |
|---|---|
分子式 |
C20H13NO3 |
分子量 |
315.3 g/mol |
IUPAC名 |
(4S)-4-(pyren-1-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C20H13NO3/c22-19-16(21-20(23)24-19)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,23)/t16-/m0/s1 |
InChIキー |
JGUQQVKFGOBHPS-INIZCTEOSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H]5C(=O)OC(=O)N5 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC5C(=O)OC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


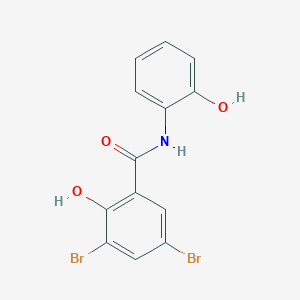

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

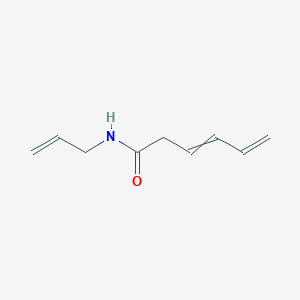
silane](/img/structure/B14413299.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
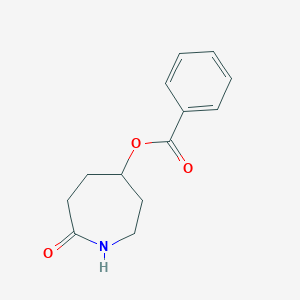
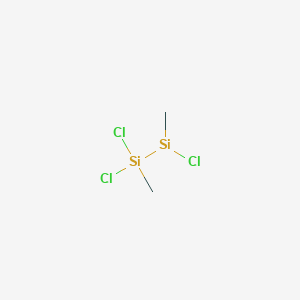
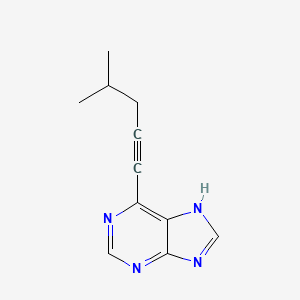
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
